molecular formula C8H9NO3 B076975 Ethyl isonicotinate 1-oxide CAS No. 14906-37-7

Ethyl isonicotinate 1-oxide

Cat. No.: B076975
CAS No.: 14906-37-7
M. Wt: 167.16 g/mol
InChI Key: DPWRGNWJVVSVIE-UHFFFAOYSA-N
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Description

Ethyl isonicotinate 1-oxide is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
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Mechanism of Action

Ethyl isonicotinate 1-oxide, also known as ETHYL ISONICOTINATE N-OXIDE, is a chemical compound with the molecular formula C8H9NO3 . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biological Activity

Ethyl isonicotinate 1-oxide (EINO) is a heterocyclic compound derived from isonicotinic acid, characterized by its unique molecular structure that includes a pyridine ring with an ethyl group and an N-oxide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of EINO, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₈H₉N₁O₂
  • Molecular Weight : 167.16 g/mol

EINO's structure allows it to participate in various chemical reactions, including oxidation and salt formation with acids, which may enhance its biological activity.

Pharmacological Properties

Research indicates that compounds in the isonicotinate family, including EINO, exhibit significant antimicrobial and anti-inflammatory activities. The presence of the N-oxide group is believed to enhance these properties by improving interactions with biological targets such as enzymes and receptors involved in inflammatory processes or microbial resistance .

Table 1: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnti-inflammatory ActivityMechanism of Action
This compoundModerateHighInhibition of enzyme activity
Ethyl IsonicotinateLowModerateDisruption of cell membrane integrity
Isonicotinic AcidHighLowInhibition of mycolic acid synthesis

The biological activity of EINO can be attributed to its ability to interact with various biological molecules:

  • Enzyme Inhibition : EINO has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, it may interfere with cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
  • Antimicrobial Activity : Similar to isoniazid, EINO may exhibit bactericidal effects against Mycobacterium tuberculosis by disrupting cell wall synthesis through inhibition of essential enzymes .

Case Studies and Experimental Findings

  • Cytotoxicity Studies : A study investigating the cytotoxic effects of EINO on cancer cell lines revealed that it possesses moderate cytotoxicity with an IC50 value greater than 100 µM against the MCF-7 breast cancer cell line. This suggests that while EINO has some cytotoxic effects, further modifications or combinations may enhance its efficacy .
  • Photochemical Properties : Research has demonstrated that EINO can form complexes with metal ions that exhibit photoinduced cytotoxicity. These complexes have shown enhanced cytotoxic effects upon light exposure, indicating potential applications in photodynamic therapy .
  • Comparative Analysis : In a comparative study involving related compounds, EINO was found to have higher lipophilicity compared to ethyl nicotinate, which correlated with increased cytotoxicity against certain cancer cell lines .

Potential Applications

Given its promising biological activities, EINO could serve as a lead compound for developing new therapeutic agents targeting:

  • Infectious Diseases : Its antimicrobial properties make it a candidate for treating infections caused by resistant strains of bacteria.
  • Cancer Therapy : The observed cytotoxicity against cancer cell lines suggests potential applications in oncology.
  • Anti-inflammatory Drugs : Its ability to inhibit inflammatory pathways positions it as a candidate for developing anti-inflammatory medications.

Properties

IUPAC Name

ethyl 1-oxidopyridin-1-ium-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(10)7-3-5-9(11)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWRGNWJVVSVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=[N+](C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395308
Record name Ethyl 1-oxo-1lambda~5~-pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14906-37-7
Record name Ethyl 1-oxo-1lambda~5~-pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Ethyl isonicotinate N-oxide contribute to overcoming back electron transfer in photocatalysis?

A1: Ethyl isonicotinate N-oxide acts as the electron acceptor in an electron donor-acceptor (EDA) complex. Upon photoexcitation, this specific EDA complex undergoes rapid N–O bond fragmentation []. This fragmentation effectively outcompetes the back electron transfer process, a common deactivation pathway in photoexcited EDA complexes that limits their catalytic efficiency. By preventing back electron transfer, the system allows for efficient radical generation and facilitates catalytic activity.

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